cis-epsilon-Viniferin

Description

Properties

IUPAC Name |

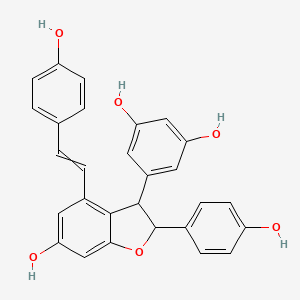

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWLMRXWKZGLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-epsilon-Viniferin natural sources and isolation

An In-depth Technical Guide on the Natural Sources and Isolation of cis-epsilon-Viniferin

This technical guide provides a comprehensive overview of this compound, a resveratrol dimer of significant interest to the scientific community. The document details its natural occurrences, presents methodologies for its isolation, and illustrates key biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is a naturally occurring stilbenoid found in a variety of plant species. Its presence is often associated with the plant's defense mechanisms. The primary natural sources are grapevines (Vitis vinifera), where it is found in various parts of the plant, particularly the woody tissues.[1][2] Red wine also serves as a notable dietary source of this compound.[1][3] The formation of this compound can be induced by ultraviolet (UV) irradiation of its trans-isomer.[1][4] Furthermore, light exposure during extraction processes can promote the isomerization of trans-epsilon-viniferin to the cis form.[5]

| Plant/Source | Family | Part(s) | Other Notes |

| Grapes (Vitis vinifera) | Vitaceae | Canes, wood, roots, stems, bark, leaves, seeds, berries | A primary and widely studied source.[1][2] |

| Red Wine | - | - | A significant dietary source with concentrations varying by region and type.[1][3] |

| Caragana spp. | Fabaceae | Not specified | |

| Carex spp. | Cyperaceae | Not specified | |

| Hopea spp. | Dipterocarpaceae | Not specified | |

| Paeonia spp. | Paeoniaceae | Not specified | |

| Cotylelobium melanoxylon | Dipterocarpaceae | Wood, bark |

Isolation Methodologies

The isolation of this compound from its natural sources requires multi-step purification strategies to separate it from a complex mixture of other phytochemicals. Below are detailed protocols for key isolation techniques reported in the literature.

Protocol 1: Isolation from Red Wine

This protocol describes a three-step method for the isolation and purification of this compound from red wine, specifically an Algerian Merlot.[3]

Step 1: Column Chromatography (Initial Fractionation)

-

Stationary Phase: Cation-exchange resin.

-

Objective: To perform an initial fractionation of the wine polyphenols.

-

Procedure:

-

Pass the red wine sample through the cation-exchange column.

-

Elute with appropriate solvents to obtain a crude polyphenolic fraction.

-

Step 2: Centrifugal Partition Chromatography (CPC) (Further Purification)

-

Instrumentation: A centrifugal partition chromatograph.[6][7][8][9]

-

Solvent System: A biphasic solvent system of water/ethanol/ethyl acetate/hexane.

-

Objective: To separate the crude polyphenolic fraction into simpler fractions based on the partitioning of the compounds between the two immiscible liquid phases.

-

Procedure:

-

Prepare and equilibrate the CPC column with the selected two-phase solvent system.

-

Dissolve the crude polyphenolic fraction from Step 1 in a suitable solvent and inject it into the CPC system.

-

Perform the separation and collect the resulting fractions.

-

Step 3: Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

Stationary Phase: A C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (specific gradient not detailed in the source).

-

Objective: To isolate pure this compound from the CPC fractions.

-

Procedure:

-

Analyze the fractions from the CPC by analytical HPLC to identify those containing this compound.

-

Pool the relevant fractions, concentrate them, and inject them into the semi-preparative RP-HPLC system.

-

Collect the peak corresponding to this compound.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR and Mass Spectrometry.[3]

-

Protocol 2: Isolation from Grapevine Canes using High-Performance Counter-Current Chromatography (HPCCC)

This protocol outlines a two-step HPCCC method for the isolation of epsilon-viniferin from a commercial grapevine cane extract.[10]

Step 1: Pre-separation by HPCCC

-

Instrumentation: High-Performance Counter-Current Chromatograph (HPCCC).

-

Solvent System: n-hexane/ethyl acetate/methanol/water (1.0/2.0/1.0/2.0; v/v/v/v).

-

Sample: 600 mg of a commercial grapevine cane extract (Vineatrol®30).

-

Mode of Operation: Head-to-tail.

-

Objective: To enrich the target compounds.

-

Procedure:

-

Dissolve the grapevine cane extract in the solvent system.

-

Perform the HPCCC separation and collect the fractions.

-

Step 2: Final Purification by HPCCC

-

Objective: To obtain pure epsilon-viniferin from the enriched fractions.

-

Procedure:

-

Pool the fractions containing epsilon-viniferin from the pre-separation step.

-

Perform a second HPCCC separation on the pooled fractions using an optimized solvent system to achieve high purity.

-

Protocol 3: Isolation from Vine Shoots using Liquid-Liquid Extraction and Adsorption Chromatography

This protocol is derived from a patent describing a method for obtaining epsilon-viniferin from vine shoot extracts.[11]

Step 1: Crude Extraction

-

Starting Material: Dry vine shoots.[12]

-

Solvent: Ethanol or acetone.

-

Procedure:

-

Macerate the ground, dry vine shoots in the chosen solvent.

-

Filter the mixture and evaporate the solvent from the supernatant to obtain a crude extract.

-

Step 2: Liquid-Liquid Partitioning

-

Procedure:

-

Dissolve 1 g of the crude extract in 500 ml of an acetone-water solution (2:98).

-

Perform a liquid-liquid extraction with ethyl acetate (2 x 500 ml).

-

Separate the aqueous and organic phases. The aqueous phase will be enriched with epsilon-viniferin.

-

Concentrate the aqueous phase by evaporation under vacuum and then lyophilize.

-

Step 3: Adsorption-Desorption Chromatography

-

Solid Substrate: Poly(vinylidene fluoride) (PVDF).

-

Adsorption Step: Dissolve the enriched extract from the previous step in a suitable solvent and pass it through the PVDF column.

-

Desorption Step: Elute the bound epsilon-viniferin from the column using a solvent mixture with a higher proportion of organic solvent, such as acetonitrile-water (95:5), acetone-water (90:10), or methanol-water (50:50).[11]

-

Final Processing: Collect the eluate, evaporate the organic solvent, and lyophilize to obtain purified epsilon-viniferin.

Quantitative Data Summary

The concentration and yield of this compound can vary significantly depending on the natural source and the isolation method employed.

Table 1: Concentration of epsilon-Viniferin in Natural Sources

| Source | Concentration |

| Red Wine | ~0.16 mg per 100 g |

| North African Wines | 0.10 to 1.12 mg/L |

Table 2: Yields from Isolation Protocols

| Isolation Method | Starting Material | Yield of epsilon-Viniferin | Purity |

| Two-step HPCCC | 600 mg of commercial grapevine cane extract | 19 mg | 94% |

Biological Signaling Pathways

This compound and its isomers have been shown to possess a range of biological activities, including anti-cancer and anti-inflammatory effects. The following diagrams illustrate some of the key signaling pathways involved.

Pro-Apoptotic Signaling Pathway in C6 Glioma Cells

In C6 glioma cells, epsilon-viniferin, particularly in combination with cisplatin, has been shown to induce apoptosis through the activation of the caspase cascade.[2] This involves both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways, culminating in the activation of the executioner caspase-3.[2]

Caption: Pro-apoptotic pathway of epsilon-viniferin in C6 cells.

Anti-Inflammatory Signaling Pathway

epsilon-Viniferin has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13] Additionally, in a model of acute liver failure, a combination of resveratrol and epsilon-viniferin was shown to downregulate the expression of inflammatory mediators like TNF-α, iNOS, and COX-2.[14]

Caption: Anti-inflammatory action of epsilon-viniferin via NF-kB.

Conclusion

This compound is a promising natural compound with a range of potential therapeutic applications. Its primary natural sources are grapevines and their derived products. The isolation of this compound from complex natural matrices requires sophisticated multi-step chromatographic techniques. The biological activity of epsilon-viniferin, particularly its pro-apoptotic and anti-inflammatory effects, is mediated through key cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals aiming to explore the potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2012156917A2 - Method for obtaining epsilon-viniferin and/or resveratrol and corresponding products - Google Patents [patents.google.com]

- 12. WO2001003713A1 - METHOD FOR EXTRACTING RESVERATROL AND/OR ε-VINIFERIN - Google Patents [patents.google.com]

- 13. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination of Trans-Resveratrol and ε-Viniferin Induces a Hepatoprotective Effect in Rats with Severe Acute Liver Failure via Reduction of Oxidative Stress and MMP-9 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of cis-ε-Viniferin in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-ε-viniferin in Vitis vinifera (grapevine). It covers the core biosynthetic pathway, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of this promising bioactive compound.

Introduction

Stilbenoids, a class of phenolic compounds produced by plants in response to stress, have garnered significant attention for their diverse biological activities. Among these, ε-viniferin, a dehydrodimer of resveratrol, has demonstrated potent antioxidant, anti-inflammatory, and cardioprotective properties. cis-ε-Viniferin, a stereoisomer of the more commonly studied trans-ε-viniferin, is also present in grapevine and its derivatives, contributing to the overall biological activity of stilbenoid-rich extracts. Understanding the biosynthetic pathway of cis-ε-viniferin is crucial for its potential applications in pharmaceuticals and nutraceuticals.

This guide details the multi-step synthesis of cis-ε-viniferin, from the initial phenylpropanoid pathway to the final stereochemical configuration.

The Biosynthetic Pathway of cis-ε-Viniferin

The biosynthesis of cis-ε-viniferin in Vitis vinifera is a multi-stage process that begins with the general phenylpropanoid pathway, leading to the formation of resveratrol, the monomeric precursor of all viniferins. The pathway can be broadly divided into three key stages:

-

Synthesis of trans-Resveratrol: This stage involves the condensation of p-coumaroyl-CoA and malonyl-CoA, catalyzed by the key enzyme stilbene synthase (STS).

-

Oxidative Dimerization to trans-ε-Viniferin: trans-Resveratrol undergoes oxidative coupling to form trans-ε-viniferin. This reaction is primarily catalyzed by peroxidases (PRX).

-

Photoisomerization to cis-ε-Viniferin: The final step involves the conversion of trans-ε-viniferin to its cis isomer, a process driven by exposure to ultraviolet (UV) radiation. There is currently no evidence to support a direct enzymatic synthesis of cis-ε-viniferin.

The overall biosynthetic pathway is depicted in the following diagram:

Regulation of Stilbenoid Biosynthesis

The production of stilbenoids, including the precursors to cis-ε-viniferin, is tightly regulated and induced by various biotic and abiotic stresses. Key regulatory mechanisms include the transcriptional activation of biosynthetic genes in response to stimuli such as fungal infection and UV irradiation.

Fungal Elicitor Signaling

Fungal pathogens, such as Botrytis cinerea, trigger a defense response in grapevine that includes the production of stilbenoids. Chitin, a major component of fungal cell walls, acts as a microbe-associated molecular pattern (MAMP) that is recognized by LysM receptor kinases on the plant cell surface, such as VvLYK1-1 and VvLYK1-2[1]. This recognition initiates a downstream signaling cascade, likely involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the activation of transcription factors, including MYB14 and MYB15. These transcription factors then bind to the promoters of stilbene synthase (STS) genes, inducing their expression and subsequent resveratrol synthesis.

UV Radiation Signaling

UV radiation, particularly UV-B and UV-C, is a potent abiotic elicitor of stilbene biosynthesis. The UV-B photoreceptor UVR8 perceives UV-B radiation, leading to its monomerization and interaction with COP1. This initiates a signaling cascade that results in the activation of transcription factors such as HY5, which in turn can regulate the expression of MYB transcription factors like MYB14 and MYB15, ultimately leading to the induction of STS gene expression[2][3][4][5].

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of ε-viniferin in Vitis vinifera.

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Polyphenol Oxidase (PPO) | trans-Resveratrol | 118.35 ± 49.84 µM | 2.18 ± 0.46 µmol·min⁻¹·mg⁻¹ | Vitis vinifera | [6] |

| Compound | Tissue | Concentration | Elicitor/Condition | Reference |

| trans-Resveratrol | Berry Skin | 0.01 - 84.63 µg/g FW | Various cultivars | |

| cis-Piceid | Berry Skin | up to 360.12 µg/g FW | Various cultivars | |

| trans-Piceid | Berry Skin | up to 24.49 µg/g FW | Various cultivars | |

| ε-Viniferin | Cell Culture | Increased production | Fungal elicitors | [7] |

| δ-Viniferin | Cell Culture | Increased production | Fungal elicitors | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of cis-ε-viniferin biosynthesis.

Extraction and HPLC Analysis of Viniferin Isomers

This protocol describes the extraction of stilbenoids from grapevine tissues and their quantification using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Materials:

-

Grapevine tissue (e.g., berry skins, leaves)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Formic acid (optional)

-

Acetonitrile (HPLC grade)

-

Standards: trans-resveratrol, trans-ε-viniferin, cis-ε-viniferin

-

HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Extraction:

-

Freeze grapevine tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol in water.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-30 min: 10-50% B (linear gradient)

-

30-35 min: 50-90% B (linear gradient)

-

35-40 min: 90% B (isocratic)

-

40-45 min: 90-10% B (linear gradient)

-

45-50 min: 10% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

DAD: Monitor at 286 nm (for cis-isomers) and 306 nm (for trans-isomers).

-

FLD: Excitation at 330 nm, Emission at 374 nm.

-

-

Quantification: Prepare a calibration curve using authentic standards of trans-resveratrol, trans-ε-viniferin, and cis-ε-viniferin.

-

Stilbene Synthase (STS) Enzyme Assay

This protocol outlines a method for measuring the activity of stilbene synthase in protein extracts from Vitis vinifera.

Workflow Diagram:

Materials:

-

Grapevine tissue

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP).

-

Reaction Buffer: 100 mM Potassium phosphate buffer (pH 7.0).

-

Substrates: p-coumaroyl-CoA, [2-¹⁴C]malonyl-CoA (for radioactive assay) or non-labeled malonyl-CoA (for HPLC assay).

-

Stop Solution: Acetic acid.

-

Ethyl acetate.

-

Scintillation cocktail (for radioactive assay).

Procedure:

-

Protein Extraction:

-

Homogenize grapevine tissue in ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay (Radioactive Method):

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

10 µM p-coumaroyl-CoA

-

20 µM [2-¹⁴C]malonyl-CoA (specific activity ~2 GBq/mol)

-

5-20 µg of crude protein extract

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of acetic acid.

-

Extract the product with 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Enzyme Assay (HPLC Method):

-

Follow the same reaction setup as the radioactive method, but use non-labeled malonyl-CoA.

-

After stopping the reaction, extract the product with ethyl acetate as described above.

-

Evaporate the ethyl acetate and reconstitute the residue in a known volume of methanol.

-

Analyze the sample by HPLC to quantify the amount of resveratrol produced, using a calibration curve of a resveratrol standard.

-

RT-qPCR Analysis of Stilbene Synthase (STS) Gene Expression

This protocol details the measurement of STS gene expression levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Workflow Diagram:

Materials:

-

Grapevine tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for STS genes and a reference gene (e.g., Actin or GAPDH)

Primer Sequences for Vitis vinifera Stilbene Synthase (VvSTS):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| VvSTS (general) | GTCATGGCTAGCACGAGGTT | TGGCAATCCACATAGCAAGG |

Reference Gene Primers:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| VvActin | GGTATTGTGTTGGACTCTGGTGAT | ACAGCACCTTCACCATTCCTT |

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from grapevine tissue using a commercial kit or a standard protocol (e.g., CTAB method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing:

-

SYBR Green qPCR master mix (2x)

-

Forward and reverse primers (10 µM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 30 s).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target (STS) and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of cis-ε-viniferin in Vitis vinifera is a complex process intricately linked to the plant's defense response. While the direct enzymatic synthesis of the cis isomer remains unproven, its formation via photoisomerization of trans-ε-viniferin is well-established. This guide provides a comprehensive overview of the biosynthetic pathway, its regulation, and the experimental methodologies required for its investigation. Further research into the specific peroxidases involved in resveratrol dimerization and a more detailed elucidation of the upstream signaling components will undoubtedly enhance our understanding and ability to harness the production of this valuable bioactive compound.

References

- 1. The grapevine (Vitis vinifera) LysM receptor kinases VvLYK1‐1 and VvLYK1‐2 mediate chitooligosaccharide‐triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. From UVR8 to flavonol synthase: UV-B-induced gene expression in Sauvignon blanc grape berry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of UV-B light on Small RNA Activity During Grapevine Berry Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-epsilon-Viniferin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-epsilon-viniferin is a naturally occurring stilbenoid, a resveratrol dimer, found in various plant sources, notably in grapes and wine. As a member of the viniferin family, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and visualization of related biological pathways, to support ongoing research and drug development efforts.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its isolation, characterization, and formulation in various research and development applications.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₆ | [1][2] |

| Molecular Weight | 454.5 g/mol | [1][2] |

| CAS Number | 62250-12-8 | [2] |

| IUPAC Name | 5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | [1][2] |

| Appearance | Off-white to grayish powder | [3] |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | [3] |

| Stability | Sensitive to light; can be formed from trans-epsilon-viniferin via photoisomerization upon UV irradiation. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

UV-Visible Spectroscopy

In ethanol, this compound exhibits a maximum absorbance (λmax) at 285 nm. This characteristic absorption is attributed to the electronic transitions within its stilbenoid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been confirmed using ¹H NMR and 2D correlation spectroscopy. While detailed spectral assignments for the cis-isomer are not as abundant in the literature as for the trans-isomer, the following provides a general overview based on available data for related compounds.

¹H NMR (in acetone-d₆): The proton NMR spectrum of viniferin isomers typically shows signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons of the phenyl and resorcinol rings. The protons of the dihydrofuran ring and the ethenyl bridge appear at characteristic chemical shifts that are crucial for distinguishing between cis and trans isomers.

¹³C NMR (in acetone-d₆): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. The spectrum for ε-viniferin isomers will show a number of signals corresponding to the 28 carbon atoms, with chemical shifts indicative of aromatic, olefinic, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of ε-viniferin isomers typically displays characteristic absorption bands corresponding to various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3393 | O-H stretching (phenolic) |

| ~1606, 1513, 1443 | C=C aromatic stretching |

| ~832 | para-disubstituted benzene C-H bending |

Experimental Protocols

Isolation and Purification of this compound from Wine

This protocol outlines a general procedure for the isolation and purification of this compound from a red wine matrix.

1. Initial Fractionation:

-

A red wine sample is first subjected to column chromatography for initial fractionation.

2. Centrifugal Partition Chromatography (CPC):

-

The fractions containing stilbenoids are then further separated using CPC. This technique allows for the separation of compounds based on their partitioning between two immiscible liquid phases.

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed for elution.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at 285 nm, the λmax of this compound.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).[5]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of this compound.[6][7][8][9]

1. Reagent Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically adjusted to have an absorbance of around 1.0 at 517 nm.

2. Assay Procedure:

-

In a microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

-

Add the DPPH solution to initiate the reaction.

-

A control containing the solvent and DPPH solution is also prepared.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement and Calculation:

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of this compound.

Biological Activity and Signaling Pathways

Epsilon-viniferin isomers have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Some studies on resveratrol and its derivatives suggest that they can inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.[10][11][12]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Studies on resveratrol suggest that it can modulate MAPK signaling, which may contribute to its observed biological effects.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific biological mechanisms of this compound and to explore its full therapeutic potential.

References

- 1. (+)-cis-epsilon-Viniferin | C28H22O6 | CID 9911790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-epsilon-Viniferin | C28H22O6 | CID 11236373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epsilon-Viniferin | CAS#:62218-08-0 | Chemsrc [chemsrc.com]

- 4. Direct HPLC analysis of quercetin and trans-resveratrol in red wine, grape, and winemaking byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcogj.com [phcogj.com]

- 10. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

Navigating the Challenges of cis-ε-Viniferin Formulation: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals critical insights into the physicochemical properties of cis-ε-viniferin. This in-depth whitepaper focuses on the solubility and stability of this promising resveratrol dimer, providing a foundational resource for its advancement in pharmaceutical applications.

cis-ε-Viniferin, a stilbenoid found in various plant species, has garnered significant interest for its potential therapeutic activities. However, its development into a viable therapeutic agent is hampered by a lack of comprehensive data on its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to address this knowledge gap by consolidating available information and providing detailed experimental protocols for its characterization.

Solubility Profile of cis-ε-Viniferin

Quantitative data on the solubility of cis-ε-viniferin in common laboratory solvents remains limited in publicly available literature. However, based on its chemical structure as a polyphenol and information from various sources, a qualitative solubility profile can be established. It is generally understood that cis-ε-viniferin, like other stilbenoids, exhibits poor aqueous solubility and is more soluble in organic solvents.

For comparative purposes, the solubility of the closely related and more extensively studied trans-resveratrol is presented in the table below. This data can serve as a useful reference for researchers working with cis-ε-viniferin, though it should be noted that the cis isomer may exhibit different solubility characteristics due to its distinct three-dimensional structure.

Table 1: Comparative Solubility of trans-Resveratrol in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Water | 0.05[1] |

| Ethanol | ~65[2] |

| Dimethyl Sulfoxide (DMSO) | ~65[2] |

| Polyethylene Glycol 400 (PEG-400) | 374[1] |

One supplier of cis-ε-viniferin notes that a concentration of less than 1 mg/mL indicates that the product is slightly soluble or insoluble, suggesting that its aqueous solubility is indeed low[3].

Stability of cis-ε-Viniferin: A Multifactorial Challenge

The stability of cis-ε-viniferin is a critical parameter for its handling, formulation, and storage. Like other stilbenoids, it is susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and elevated temperatures.

Photostability: cis-ε-Viniferin is known to be formed from its trans isomer through photoisomerization upon exposure to UV radiation[4]. This indicates that cis-ε-viniferin itself is photosensitive and can undergo further photochemical reactions. Therefore, it is imperative to protect solutions of cis-ε-viniferin from light to prevent degradation and isomerization.

pH Stability: The stability of stilbenoids is significantly influenced by the pH of the solution. Studies on the related compound trans-resveratrol have shown that it is relatively stable in acidic conditions (pH 1-6) but degrades exponentially in neutral to alkaline environments (pH > 6.8)[1][5][6]. It is highly probable that cis-ε-viniferin follows a similar pattern of instability at higher pH values due to the deprotonation of its phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation.

Experimental Protocols

To facilitate further research and characterization of cis-ε-viniferin, this guide provides detailed experimental protocols for determining its solubility and stability.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for solubility determination.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to monitor the degradation of cis-ε-viniferin under various stress conditions.

Caption: Workflow for stability testing.

Involvement in Signaling Pathways

The biological effects of ε-viniferin isomers are an active area of research. One of the signaling pathways implicated in the action of ε-viniferin is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis. Inhibition of this pathway can have anti-cancer effects. The downstream signaling from VEGFR-2 can involve the p70S6 Kinase (p70S6K), a key regulator of protein synthesis and cell growth.

Caption: ε-Viniferin and the VEGFR-2 signaling pathway.

Conclusion

While the full physicochemical profile of cis-ε-viniferin is still being elucidated, this technical guide provides a crucial starting point for researchers. The presented information on its solubility and stability, along with detailed experimental protocols and insights into its biological context, will aid in the rational design of formulation strategies and the advancement of cis-ε-viniferin as a potential therapeutic agent. Further research is warranted to establish quantitative solubility and stability data to accelerate its journey from the laboratory to clinical applications.

References

- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. mdpi.com [mdpi.com]

- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Discovery and History of cis-epsilon-Viniferin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical characterization, and biosynthesis of cis-epsilon-viniferin. It is intended for an audience with a scientific background, offering detailed experimental protocols and structured data for ease of reference and comparison.

Introduction and Discovery

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, was first described in grapevine leaves in 1977 by Langcake and Pryce. They identified it as a phytoalexin, a compound produced by plants in response to stress, such as fungal infection or UV radiation. Their work established that ε-viniferin is synthesized via the oxidative cyclization of resveratrol.

While the trans-isomer of ε-viniferin was the initial focus of many studies, the cis-isomer was later identified. The first report of the isolation and structural elucidation of this compound was from a red Algerian Merlot wine. Subsequent research has confirmed its presence in various other plant sources, including the roots of Cyphostemma crotalarioides and various parts of the Vitis vinifera (grapevine) plant, particularly the woody canes. The cis-isomer can also be formed from the trans-isomer through UV irradiation.

Chemical Structure and Properties

This compound is a stilbenoid dimer with the molecular formula C₂₈H₂₂O₆ and a molecular weight of 454.5 g/mol . The molecule contains a dihydrofuran ring formed through the oxidative coupling of two resveratrol units. The "cis" designation refers to the stereochemistry at the dihydrofuran ring.

Experimental Protocols

Isolation of this compound from Grapevine Canes

The following is a representative protocol synthesized from methodologies described in the scientific literature for the isolation of ε-viniferin isomers from grapevine canes.

Objective: To isolate and purify this compound from grapevine cane extract.

Materials:

-

Dried and powdered grapevine canes (Vitis vinifera)

-

Ethanol (95%)

-

n-heptane

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Methodology:

-

Extraction:

-

Macerate 100 g of powdered grapevine canes in 1 L of 80% ethanol at room temperature with continuous stirring for 24 hours.

-

Filter the mixture and collect the supernatant.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a water-methanol mixture.

-

Perform liquid-liquid partitioning against n-heptane to remove non-polar compounds.

-

Subsequently, partition the aqueous-methanolic phase with ethyl acetate to extract stilbenoids.

-

Collect the ethyl acetate phase and evaporate to dryness.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water and a low percentage of methanol in water to remove polar impurities.

-

Elute the stilbenoid-enriched fraction with a higher concentration of methanol.

-

Evaporate the eluate to dryness.

-

-

Preparative HPLC Purification:

-

Dissolve the enriched fraction in the mobile phase for injection.

-

Employ a preparative reversed-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile.

-

A typical gradient could be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B; 50-60 min, 100% B. The flow rate would be in the range of 5-20 mL/min depending on the column dimensions.

-

Monitor the elution at a wavelength of 320 nm.

-

Collect the fraction corresponding to the retention time of this compound, which typically elutes before the trans-isomer.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent from the purified fraction using a rotary evaporator and then freeze-dry to obtain pure this compound.

-

Structural Characterization

The structure of the isolated this compound is typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the complete chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

Quantitative Data

Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound.

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| ESI- | 453.1340 [M-H]⁻ | 329, 243, 227, 215, 185 |

| ESI+ | 455.1492 [M+H]⁺ | 437, 229, 228 |

NMR Spectroscopic Data

Visualizations

Biosynthesis of epsilon-Viniferin

The biosynthesis of ε-viniferin proceeds through the oxidative dimerization of resveratrol. This reaction is catalyzed by peroxidase enzymes. The following diagram illustrates the proposed pathway.

Caption: Proposed biosynthetic pathway of ε-viniferin from resveratrol.

Experimental Workflow for Isolation

The following diagram outlines the logical workflow for the isolation of this compound from grapevine canes.

Caption: Experimental workflow for the isolation of cis-ε-viniferin.

An In-depth Technical Guide to cis-ε-Viniferin: A Resveratrol Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin is a naturally occurring stilbenoid and a dimer of resveratrol, a well-researched polyphenol known for its numerous health benefits. As a member of the viniferin family, cis-ε-viniferin has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on cis-ε-viniferin, focusing on its biochemical properties, relevant experimental methodologies, and implicated signaling pathways.

cis-ε-Viniferin is a stereoisomer of ε-viniferin, which is formed through the oxidative cyclization of two resveratrol units.[1] The cis configuration refers to the arrangement of substituents around the ethenyl bridge connecting the two resveratrol moieties. While the trans isomer is often more abundant, cis-ε-viniferin can be formed through photoisomerization of trans-ε-viniferin upon exposure to UV radiation.[2] This guide will delve into the specifics of this compound, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions to aid researchers in their exploration of its therapeutic potential.

Biochemical and Biophysical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₂O₆ | [3] |

| Molecular Weight | 454.5 g/mol | [3] |

| IUPAC Name | 5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | N/A |

| CAS Number | 62250-12-8 | [3] |

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activity of ε-viniferin. It is important to note that many studies do not differentiate between the cis and trans isomers. Where specified, the data pertains to the indicated isomer.

Table 1: Antioxidant Activity of ε-Viniferin

| Assay | IC₅₀ (µM) | Compound | Reference |

| DPPH Radical Scavenging | 80.12 ± 13.79 | ε-Viniferin | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | 28.81 ± 4.15 | ε-Viniferin | [4] |

| Nitric Oxide (NO) Scavenging | 338.35 ± 89.47 | ε-Viniferin | [5] |

Table 2: Anticancer Activity of ε-Viniferin

| Cell Line | IC₅₀ (µM) | Compound | Reference |

| HepG2 (Hepatocellular Carcinoma) | 9.7 ± 0.4 (for R2-viniferin, a tetramer) | R2-Viniferin | [6] |

| C6 (Glioma) | 95 (in combination with cisplatin) | ε-Viniferin | [7] |

Experimental Protocols

Isolation and Purification of cis-ε-Viniferin from Natural Sources

cis-ε-Viniferin can be isolated from various plant sources, notably from grapevine (Vitis vinifera) and their byproducts like wine.[1] A multi-step chromatographic approach is typically employed for its purification.

Protocol: Isolation from Red Wine [1]

-

Initial Fractionation: Red wine is first fractionated by column chromatography.

-

Centrifugal Partition Chromatography (CPC): The fraction containing stilbenes is then subjected to CPC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

Semi-preparative HPLC: The enriched fraction from CPC is further purified using reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The purified compound's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and 2D correlation spectroscopy) and Mass Spectrometry (MS).

Synthesis of cis-ε-Viniferin via Photoisomerization

cis-ε-Viniferin can be synthesized from its trans isomer through exposure to UV radiation.[2]

Protocol: Photoisomerization of trans-ε-Viniferin [2][5]

-

Dissolution: Dissolve trans-ε-viniferin in a suitable solvent (e.g., methanol).

-

UV Irradiation: Expose the solution to UV-A light (typically around 365 nm). The duration of exposure will influence the conversion rate.

-

Monitoring: Monitor the reaction progress using HPLC to track the formation of the cis isomer and the disappearance of the trans isomer.

-

Purification: Once a desirable conversion is achieved, purify cis-ε-viniferin from the reaction mixture using semi-preparative HPLC.

-

Characterization: Confirm the identity and purity of the isolated cis-ε-viniferin using NMR and MS analysis.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4]

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of cis-ε-viniferin.

-

In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cell-Based Assays for Anti-inflammatory and Anticancer Activity

Cell Viability Assay (MTT Assay) [8]

-

Seed cells (e.g., cancer cell lines or immune cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of cis-ε-viniferin for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Effects via NF-κB Signaling Pathway

cis-ε-Viniferin is suggested to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molnova.cn [molnova.cn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Enzymatic Synthesis of cis-epsilon-Viniferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin, a stereoisomer of the resveratrol dimer ε-viniferin, has garnered interest in the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it shares the bioactive potential of its parent compound, resveratrol, with possibilities of unique pharmacological activities. The enzymatic synthesis of cis-ε-viniferin offers a green and stereoselective alternative to chemical synthesis routes. This technical guide provides an in-depth overview of the enzymatic methods for synthesizing cis-ε-viniferin, with a focus on the enzymes involved, experimental protocols, and the underlying biochemical pathways.

Enzymatic Routes to ε-Viniferin Synthesis

The enzymatic synthesis of ε-viniferin isomers from resveratrol is primarily achieved through oxidative dimerization catalyzed by oxidoreductases, namely laccases and peroxidases. While many studies focus on the production of the trans isomer or a racemic mixture, specific enzymatic conditions can favor the formation of the cis isomer.

Cyclooxygenase-1 (COX-1): The Key to cis-ε-Viniferin

The most specific enzymatic route identified for the synthesis of cis-ε-viniferin involves the peroxidase activity of Cyclooxygenase-1 (COX-1).[1] During the co-oxidation of resveratrol, COX-1 catalyzes the formation of a transient m-semiquinone radical from the m-hydroquinone moiety of resveratrol.[1] This highly reactive intermediate is subsequently trapped to form the resveratrol dimer, cis-ε-viniferin.[1]

Laccases and Horseradish Peroxidase (HRP)

Laccases and horseradish peroxidase are also widely employed for the synthesis of ε-viniferin. These enzymes catalyze the one-electron oxidation of resveratrol, leading to the formation of phenoxy radicals which then couple to form various resveratrol dimers, including ε-viniferin. While these methods are effective for producing ε-viniferin, they often result in a mixture of isomers, including the trans form, and other oligomers.[2]

Quantitative Data on Enzymatic Synthesis

| Enzyme | Source Organism | Substrate | Product | Yield (%) | Reference |

| Laccase | Myceliophtora thermophyla | trans-Resveratrol | ε-Viniferin | 31 | Not explicitly cited |

| Laccase | Trametes pubescens | trans-Resveratrol | ε-Viniferin | 18 | Not explicitly cited |

| Horseradish Peroxidase (HRP) | Armoracia rusticana | trans-Resveratrol | (±)-ε-Viniferin | 13.5 (precursor synthesis) | Not explicitly cited |

| Cyclooxygenase-1 (COX-1) | Human | Resveratrol | cis-ε-Viniferin | Data not available | [1] |

Experimental Protocols

Detailed methodologies for the enzymatic synthesis of ε-viniferin are crucial for reproducibility. Below are protocols for the key enzymes.

Protocol 1: Synthesis of cis-ε-Viniferin using Cyclooxygenase-1 (COX-1)

This protocol is inferred from mechanistic studies, as a detailed preparative protocol with yields is not currently published.

Materials:

-

Ovine or human COX-1

-

Resveratrol

-

Hemin (for reconstitution of apoenzyme, if necessary)

-

Hydrogen peroxide (H₂O₂) or another suitable peroxide substrate

-

100 mM Tris-HCl buffer, pH 8.0

-

Argon or nitrogen gas

-

Reaction vessel (e.g., glass vial)

Procedure:

-

Prepare a solution of COX-1 in 100 mM Tris-HCl buffer (pH 8.0). If starting with apoenzyme, reconstitute with hemin according to standard protocols.

-

Add resveratrol to the enzyme solution. The optimal concentration of resveratrol needs to be determined empirically but can be guided by kinetic studies of COX-1 inactivation by resveratrol.

-

Deoxygenate the reaction mixture by bubbling with argon or nitrogen gas to minimize non-specific oxidation.

-

Initiate the reaction by adding a peroxide substrate, such as H₂O₂. The concentration of the peroxide should be carefully controlled to avoid enzyme inactivation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a predetermined time. Reaction progress can be monitored by HPLC.

-

Terminate the reaction by adding a quenching agent (e.g., catalase to remove excess H₂O₂) or by rapid freezing.

-

Purify cis-ε-viniferin from the reaction mixture using chromatographic techniques such as gel filtration followed by reverse-phase HPLC.

Protocol 2: Synthesis of (±)-ε-Viniferin using Horseradish Peroxidase (HRP)

Materials:

-

Horseradish Peroxidase (HRP)

-

trans-Resveratrol

-

Hydrogen peroxide (H₂O₂)

-

Aqueous acetone or another suitable solvent system

-

Reaction vessel

Procedure:

-

Dissolve trans-resveratrol in an appropriate solvent such as aqueous acetone.

-

Add a solution of HRP to the resveratrol solution with stirring at room temperature.

-

Initiate the reaction by the dropwise addition of H₂O₂.

-

Continue stirring the reaction mixture for several hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue containing (±)-ε-viniferin by column chromatography on silica gel.

Protocol 3: Synthesis of ε-Viniferin using Laccase

Materials:

-

Laccase (e.g., from Trametes versicolor)

-

trans-Resveratrol

-

Biphasic solvent system (e.g., ethyl acetate and acetate buffer, pH 4.5-5.0)

-

Reaction vessel with agitation

Procedure:

-

Prepare a biphasic system in a reaction vessel. Dissolve the trans-resveratrol substrate in the organic phase (e.g., ethyl acetate).

-

Dissolve the laccase in the aqueous buffer phase (e.g., 20 mM acetate buffer, pH 4.5).

-

Combine the two phases and ensure moderate shaking to facilitate the reaction at the interface.

-

Incubate the reaction at a controlled temperature (e.g., 25-35 °C) for an extended period (e.g., 24-96 hours).

-

Monitor the formation of ε-viniferin in the organic phase by HPLC.

-

After the reaction, separate the organic phase.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify ε-viniferin from the crude product using chromatographic methods.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Viniferins

The enzymatic synthesis of viniferins from resveratrol proceeds via the formation of radical intermediates. The following diagram illustrates the general biosynthetic pathway leading to the formation of ε- and δ-viniferin.

Caption: General biosynthetic pathway of ε- and δ-viniferin from resveratrol.

Experimental Workflow for COX-1 Catalyzed Synthesis

The following diagram outlines the key steps in the experimental workflow for the enzymatic synthesis of cis-ε-viniferin using COX-1.

Caption: Experimental workflow for COX-1 catalyzed synthesis of cis-ε-viniferin.

Signaling Pathways Modulated by ε-Viniferin

While specific signaling pathways for cis-ε-viniferin are not well-defined, studies on ε-viniferin (often the trans-isomer or a mixture) have demonstrated anti-inflammatory effects through the modulation of key signaling cascades like NF-κB and MAPK. It is plausible that cis-ε-viniferin shares some of these activities.

Caption: Postulated inhibitory effects of ε-viniferin on NF-κB and MAPK signaling.

Conclusion and Future Directions

The enzymatic synthesis of cis-ε-viniferin, particularly through the catalytic action of COX-1, presents a promising avenue for the stereoselective production of this bioactive compound. While protocols for the synthesis of ε-viniferin using laccases and HRP are well-established, they often lack stereospecificity. The development of a robust and scalable protocol for the COX-1 mediated synthesis of cis-ε-viniferin is a critical next step. Further research is also needed to elucidate the specific biological activities and signaling pathways modulated by the cis isomer, which will be essential for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers embarking on the synthesis and investigation of this intriguing stilbenoid.

References

Methodological & Application

Application Notes and Protocols for the Quantification of cis-epsilon-Viniferin in Grape Cane Extracts by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape canes, a significant byproduct of viticulture, are a rich source of stilbenes, a class of phenolic compounds with a wide range of biological activities. Among these, epsilon-viniferin (ε-viniferin), a resveratrol dimer, has garnered considerable interest for its antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] ε-viniferin exists as both trans and cis isomers, with their formation and stability influenced by environmental factors such as light and temperature.[3][4] The cis isomer, in particular, can be formed through light-induced dimerization of resveratrol or photoisomerization of trans-ε-viniferin.[3][5] Accurate quantification of cis-ε-viniferin is crucial for understanding its biological activity, for the quality control of grape cane extracts, and for the development of new phytopharmaceuticals.

This document provides detailed protocols for the extraction and quantification of cis-ε-viniferin from grape cane extracts using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Data Presentation: Quantitative Data Summary

The concentration of ε-viniferin and other stilbenes in grape canes can vary significantly depending on the grape variety, growing conditions, and extraction methodology.[6][7][8] The following tables summarize quantitative data for ε-viniferin from various studies to provide a comparative overview.

Table 1: Quantitative Analysis of ε-Viniferin in Grape Cane Extracts of Different Varieties

| Grape Variety | ε-Viniferin Concentration (mg/kg dry weight) | Analytical Method | Reference |

| Pinot Noir | up to 5590 (total stilbenes up to 6915) | HPLC-DAD-MS/MS | [6][7] |

| Gewürztraminer | up to 7857 (total stilbenes) | HPLC-DAD-MS/MS | [6][7] |

| Cabernet Moravia | 2260 ± 90 (trans-ε-viniferin) | HPLC-DAD/FLD and LCMS-IT | [9] |

| Jacquère | 1620 - 6667 (trans-ε-viniferin) | Not specified | [10] |

| Mondeuse | 1713 - 5322 (trans-ε-viniferin) | Not specified | [10] |

| Wild Vitis species | 320 - 3870 (ε-viniferin) | HPLC | [11] |

Note: Most studies quantify the more abundant trans-isomer. The concentration of cis-ε-viniferin is often lower and is influenced by light exposure during processing and extraction.[3][5]

Table 2: HPLC Method Validation Parameters for Stilbene Quantification

| Parameter | trans-Resveratrol | cis-ε-Viniferin | trans-ε-Viniferin | Reference |

| Limit of Detection (LOD) | 9.03 µg/mL | 13.68 µg/mL | 19.34 µg/mL | [3] |

| Limit of Quantification (LOQ) | 48 µg/mL | 68.7 µg/mL | 68.7 µg/mL | [3] |

| Retention Time (min) | 12.5 | 13.7 | 14.3 | [3] |

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method is critical as it can influence the yield and the isomeric ratio of ε-viniferin. Light exposure should be minimized throughout the process to prevent the photoisomerization of the trans isomer to the cis form.[3][4]

Protocol 1.1: Ultrasound-Assisted Extraction (UAE)

This method is efficient for the rapid extraction of stilbenes.

-

Drying and Milling: Dry grape canes at 40°C or freeze-dry them. Grind the dried canes into a fine powder.

-

Extraction Solvent: Prepare a solution of 60% ethanol in water.

-

Extraction Procedure:

-

Weigh 1 g of powdered grape cane into a flask.

-

Add 20 mL of the extraction solvent.

-

Place the flask in an ultrasonic bath.

-

Perform extraction for 15 minutes at a controlled temperature (e.g., 45°C).

-

-

Filtration and Storage:

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C in the dark until analysis.

-

Protocol 1.2: Maceration for Enriching cis-ε-Viniferin

This method can be adapted to increase the concentration of cis-ε-viniferin through controlled light exposure.

-

Drying and Milling: Prepare the grape cane powder as described in Protocol 1.1.

-

Extraction Solvent: Use isopropyl alcohol.

-

Extraction Procedure:

-

Combine the grape cane powder and isopropyl alcohol in a clear glass container.

-

Macerate for 24 hours under controlled daylight or UV light exposure to promote the formation of cis-ε-viniferin.[3]

-

-

Filtration and Storage:

Caption: General workflow for extraction and analysis of this compound.

HPLC Quantification Protocol

This protocol provides a general framework for the quantification of cis-ε-viniferin. The specific parameters may need to be optimized based on the available instrumentation and column.

Protocol 2.1: HPLC-DAD/MS Method

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

-

-

Reagents and Standards:

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid.

-

cis-ε-viniferin and trans-ε-viniferin analytical standards. If a cis standard is unavailable, it can be prepared by exposing a solution of the trans isomer to UV light.

-

-

Chromatographic Conditions (example): [3]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[12]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A steeper gradient profile is often used to separate the isomers. An example could be: 25% B to 50% B over 4 minutes, then to 100% B, hold, and re-equilibrate.[12]

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

DAD Detection: Monitor at 306 nm for both isomers.[3] Full spectral data (200-400 nm) should be collected to confirm peak identity.

-

MS Detection (optional but recommended for confirmation): Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the deprotonated molecular ion [M-H]⁻.

-

-

Standard Preparation and Calibration:

-

Prepare a stock solution of cis-ε-viniferin in a suitable solvent (e.g., methanol or isopropyl alcohol) and store at 4°C in the dark.[3]

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1 - 100 µg/mL).

-

Inject the standards into the HPLC system and plot the peak area against the concentration to establish the calibration curve.

-

-

Quantification:

-

Inject the prepared grape cane extracts.

-

Identify the cis-ε-viniferin peak based on its retention time compared to the standard.

-

Quantify the concentration using the calibration curve.

-

Caption: HPLC quantification workflow for this compound.

Signaling Pathway Visualization

While the specific signaling pathways of cis-ε-viniferin are not as extensively studied as those of resveratrol, research on ε-viniferin suggests its involvement in apoptosis of cancer cells. For instance, a combination of ε-viniferin and the chemotherapy drug cisplatin has been shown to induce apoptosis in C6 glioma cells through the activation of caspases.[13]

Caption: ε-Viniferin induced apoptotic pathway in C6 glioma cells.

References

- 1. researchgate.net [researchgate.net]

- 2. In the shadow of resveratrol: biological activities of epsilon-viniferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stilbene levels in grape cane of different cultivars in southern Chile: determination by HPLC-DAD-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grapevine Cane Extracts: Raw Plant Material, Extraction Methods, Quantification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of cis-ε-Viniferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin, a resveratrol dimer, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a stilbene, its accurate detection and quantification in various matrices such as plant extracts, wine, and biological samples are crucial for research and development. This document provides detailed application notes and protocols for the analytical determination of cis-ε-viniferin using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, insights into sample preparation and the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation are provided.

Stability and Sample Handling

cis-ε-Viniferin is susceptible to photoisomerization. Exposure of its trans isomer to daylight or UV light can lead to the formation of the cis form.[1][2] Conversely, prolonged exposure to light and elevated temperatures can also lead to degradation of cis-ε-viniferin.[3][4] Therefore, it is imperative to protect samples from light and excessive heat during collection, extraction, and analysis to ensure accurate quantification. Samples should be stored in amber vials or wrapped in aluminum foil and kept at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).

Sample Preparation from Plant Material

The extraction of cis-ε-viniferin from plant materials, such as grapevine canes, is a critical step that influences the final analytical results. The choice of extraction method and solvent can significantly impact the yield and integrity of the analyte.

Protocol: Maceration for High cis-ε-Viniferin Yield

This protocol is optimized for achieving a higher relative concentration of cis-ε-viniferin, taking advantage of the photoisomerization from the more abundant trans-ε-viniferin and resveratrol.

-

Material Preparation: Dry the plant material (e.g., grapevine canes) at room temperature and grind it into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: Use isopropyl alcohol or ethanol for extraction.

-

Maceration:

-

Weigh a known amount of the powdered plant material and place it in a flask.

-

Add the extraction solvent in a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Expose the mixture to ambient daylight for a controlled period (e.g., 24-48 hours) with occasional agitation. This controlled light exposure promotes the conversion of trans-resveratrol and trans-ε-viniferin to cis-ε-viniferin.[3][4]

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic analysis) to a known concentration before analysis.

Analytical Methods

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of stilbenes. The method relies on the chromatographic separation of the analyte from other components in the sample, followed by its detection based on its characteristic UV absorbance.

Experimental Protocol: HPLC-DAD Analysis of cis-ε-Viniferin

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution (Solvent A) and an organic solvent (Solvent B) is typically employed.

-

Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute more hydrophobic compounds. An example gradient is as follows:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50-90% B (linear gradient)

-

30-35 min: 90% B (isocratic)

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the absorbance at approximately 280 nm, which is characteristic of the cis-stilbene chromophore.[1] A full UV spectrum (200-400 nm) should be recorded to confirm peak identity.

-

Quantification: Create a calibration curve using certified standards of cis-ε-viniferin at various concentrations. The concentration of cis-ε-viniferin in the samples is determined by comparing its peak area to the calibration curve.

Quantitative Data: HPLC-DAD Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-DAD analysis of stilbenes. Note that specific values for cis-ε-viniferin may vary depending on the exact experimental conditions and instrumentation.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [5] |

| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL | [6] |

| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL | [6] |

| Recovery | 98.33 - 101.12% | [6] |

| Precision (RSD) | < 5% | [6] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for analyzing trace amounts of cis-ε-viniferin, especially in complex biological matrices. The method involves chromatographic separation followed by mass spectrometric detection, where the analyte is identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis of cis-ε-Viniferin

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC-DAD method, a reversed-phase C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) is used. The flow rate may be adjusted based on the column dimensions and the specific LC system.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

-